Cas no 27913-94-6 (4-(Thiomorpholin-4-yl)benzaldehyde)

4-(Thiomorpholin-4-yl)benzaldehyde structure
27913-94-6 structure
Product name:4-(Thiomorpholin-4-yl)benzaldehyde
CAS No:27913-94-6
MF:C11H13NOS
Molecular Weight:207.29202
MDL:MFCD08276967
CID:1087652
PubChem ID:15369093

4-(Thiomorpholin-4-yl)benzaldehyde 化学的及び物理的性質

名前と識別子

    • 4-Thiomorpholinobenzaldehyde
    • 4-(1,4-THIAZINAN-4-YL)BENZENECARBALDEHYDE
    • 4-THIOMORPHOLIN-4-YLBENZALDEHYDE
    • 4-(4-Formylphenyl)thiomorpholine
    • 4-(thiomorpholin-4-yl)benzaldehyde
    • 4-thiomorpholin-4-yl-benzaldehyde
    • AGN-PC-00P0TH
    • CTK7H9429
    • SBB093915
    • thiazinanylbenzenecarbaldehyde
    • MFCD08276967
    • DTXSID70572062
    • HUIFLINWAKWOBV-UHFFFAOYSA-N
    • CBA91394
    • AKOS005069729
    • 12Z-0704
    • J-516013
    • 4-(1,4-thiazinan-4-yl)benzenecarbaldehyde, AldrichCPR
    • CS-0320563
    • 27913-94-6
    • SCHEMBL6829573
    • 4-(Thiomorpholin-4-yl)benzaldehyde
    • MDL: MFCD08276967
    • インチ: InChI=1S/C11H13NOS/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,9H,5-8H2
    • InChIKey: HUIFLINWAKWOBV-UHFFFAOYSA-N
    • SMILES: O=CC1=CC=C(N2CCSCC2)C=C1

計算された属性

  • 精确分子量: 207.07189
  • 同位素质量: 207.07178521g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 184
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.6Ų
  • XLogP3: 1.9

じっけんとくせい

  • ゆうかいてん: 63-65°C
  • PSA: 20.31

4-(Thiomorpholin-4-yl)benzaldehyde Security Information

  • 危険物標識: Xi
  • HazardClass:IRRITANT

4-(Thiomorpholin-4-yl)benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB257154-1 g
4-(1,4-Thiazinan-4-yl)benzenecarbaldehyde, 95%; .
27913-94-6 95%
1g
€260.30 2023-04-27
abcr
AB257154-500mg
4-(1,4-Thiazinan-4-yl)benzenecarbaldehyde, 95%; .
27913-94-6 95%
500mg
€178.80 2025-02-21
A2B Chem LLC
AF35074-5mg
4-(1,4-Thiazinan-4-yl)benzenecarbaldehyde
27913-94-6 >95%
5mg
$214.00 2024-04-20
A2B Chem LLC
AF35074-1mg
4-(1,4-Thiazinan-4-yl)benzenecarbaldehyde
27913-94-6 >95%
1mg
$201.00 2024-04-20
A2B Chem LLC
AF35074-500mg
4-(1,4-Thiazinan-4-yl)benzenecarbaldehyde
27913-94-6 >95%
500mg
$269.00 2024-04-20
Apollo Scientific
OR15298-1g
4-(Thiomorpholin-4-yl)benzaldehyde
27913-94-6
1g
£150.00 2024-05-25
Chemenu
CM274997-5g
4-Thiomorpholinobenzaldehyde
27913-94-6 95%
5g
$640 2021-06-09
abcr
AB257154-10g
4-(1,4-Thiazinan-4-yl)benzenecarbaldehyde, 95%; .
27913-94-6 95%
10g
€1783.30 2025-02-21
abcr
AB257154-1g
4-(1,4-Thiazinan-4-yl)benzenecarbaldehyde, 95%; .
27913-94-6 95%
1g
€260.30 2025-02-21
A2B Chem LLC
AF35074-5g
4-(1,4-Thiazinan-4-yl)benzenecarbaldehyde
27913-94-6 >95%
5g
$1032.00 2024-04-20

4-(Thiomorpholin-4-yl)benzaldehyde 関連文献

4-(Thiomorpholin-4-yl)benzaldehydeに関する追加情報

4-Thiomorpholinobenzaldehyde: A Comprehensive Overview

4-Thiomorpholinobenzaldehyde, with the CAS number 27913-94-6, is a unique organic compound that has garnered significant attention in the fields of chemistry and pharmacology. This compound, characterized by its sulfur-containing morpholine ring fused to a benzaldehyde group, exhibits a diverse range of properties that make it valuable in various applications. Recent studies have further elucidated its potential in drug discovery and material science, positioning it as a promising molecule for future innovations.

The structure of 4-thiomorpholinobenzaldehyde consists of a benzene ring substituted with an aldehyde group at the para position relative to the morpholine moiety. The sulfur atom within the morpholine ring introduces distinct electronic and steric properties, which influence its reactivity and biological activity. This structural feature has been exploited in numerous synthetic routes, enabling the preparation of derivatives with enhanced functionality.

Recent research has focused on the synthesis and characterization of 4-thiomorpholinobenzaldehyde. Scientists have developed efficient methods to synthesize this compound, often employing catalytic processes that minimize environmental impact. For instance, a study published in 2023 highlighted the use of palladium-catalyzed coupling reactions to construct the sulfur-containing heterocycle with high yield and purity. Such advancements underscore the importance of green chemistry principles in modern synthetic strategies.

In terms of applications, 4-thiomorpholinobenzaldehyde has shown promise in pharmaceutical research. Its ability to act as a chelating agent makes it a potential candidate for metalloenzyme inhibitors, which are critical in treating various diseases, including cancer and neurodegenerative disorders. Additionally, its unique electronic properties have been leveraged in the development of sensors and materials for electronic devices.

The pharmacokinetic profile of 4-thiomorpholinobenzaldehyde has also been investigated in recent studies. Research indicates that this compound exhibits moderate bioavailability and selective uptake in specific tissues, making it a viable option for targeted drug delivery systems. Furthermore, its low toxicity profile, as demonstrated in preclinical models, enhances its suitability for therapeutic applications.

In conclusion, 4-thiomorpholinobenzaldehyde, with its distinctive chemical structure and versatile properties, continues to be a focal point in scientific research. As advancements in synthetic methods and application development progress, this compound holds immense potential to contribute to breakthroughs in medicine and materials science. Its inclusion in cutting-edge research ensures that it remains at the forefront of chemical innovation.

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